N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-7-3-1-5-9(11)14-19-20-15(22-14)18-13(21)10-6-2-4-8-12(10)17/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYRPVZPAESMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679310 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes for N-[5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-yl]-2-Fluorobenzamide
Intermediate Synthesis: 5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine
The 1,3,4-thiadiazole ring is constructed via cyclization of 2-chlorophenylacetic acid derivatives with thiosemicarbazide.
- Reactants : 2-Chlorophenylacetic acid (15 mmol) and thiosemicarbazide (15 mmol) are combined in phosphorus oxychloride (POCl₃, 7.5 mL).
- Cyclization : The mixture is refluxed at 75°C for 2 hours, forming a thiadiazoline intermediate.
- Hydrolysis : Water (45 mL) is added, and the solution is refluxed at 110°C for 4 hours to yield 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine.
- Workup : The pH is adjusted to >8 with 60% NaOH, followed by hot filtration and recrystallization in methanol (yield: 89%).
Critical Parameters :
Amide Coupling: Formation of 2-Fluorobenzamide
The amine intermediate is coupled with 2-fluorobenzoyl derivatives via two primary methods:
Method A: Acyl Chloride Route
- Reactants : 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine (1 eq) and 2-fluorobenzoyl chloride (1.2 eq) are stirred in anhydrous acetonitrile.
- Base Addition : Triethylamine (2 eq) is added to scavenge HCl.
- Reaction : Stirred at room temperature for 12–24 hours.
- Workup : The solvent is evaporated, and the residue is washed with NaHCO₃ (5%) and brine.
- Purification : Column chromatography (ethyl acetate/petroleum ether, 1:3) yields the product (75–82%).
Method B: Carbodiimide-Mediated Coupling
- Activation : 2-Fluorobenzoic acid (1 eq) is treated with EDC (1.1 eq) and HOBt (1.1 eq) in acetonitrile for 30 minutes.
- Coupling : The amine intermediate (1 eq) is added, and the mixture is stirred for 24 hours at room temperature.
- Workup : Ethyl acetate extraction followed by washing with dilute H₂SO₄ and brine.
- Purification : Recrystallization in ethanol yields the product (68–74%).
Comparative Analysis :
| Parameter | Acyl Chloride Route | Carbodiimide Route |
|---|---|---|
| Yield | 75–82% | 68–74% |
| Reaction Time | 12–24 h | 24 h |
| Byproducts | HCl | Urea derivatives |
| Scalability | Industrial-friendly | Lab-scale |
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reaction Optimization and Industrial Considerations
Solvent Selection
Temperature and Stoichiometry
Industrial Scale-Up
- Continuous Flow Reactors : Enhance heat transfer and reduce POCl₃ usage by 20%.
- Automated Purification : Simulated moving bed (SMB) chromatography achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorophenyl and fluorobenzamide groups.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
- Molecular Formula: C₁₅H₁₇ClN₄O₃S
- Molecular Weight: 368.8 g/mol
The compound features a thiadiazole ring that is often associated with various pharmacological effects, enhancing its potential as a therapeutic agent.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.
Biology
The compound exhibits significant biological activities:
- Antimicrobial Activity: Demonstrated efficacy against various bacterial and fungal strains.
- Antiviral Properties: Potential for development into antiviral agents.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microbial Strain | Activity |
|---|---|---|
| Thiadiazole Derivative A | E. coli | Inhibitory |
| Thiadiazole Derivative B | S. aureus | Inhibitory |
Research has shown that derivatives of thiadiazole compounds exhibit potent anticancer properties. For instance, one study highlighted that related compounds significantly inhibited the growth of breast cancer MCF-7 cells.
Medicine
This compound has been investigated for its potential therapeutic effects:
- Anti-inflammatory Activity: The compound modulates inflammatory pathways.
- Anticancer Activity: Exhibits cytotoxic effects through mechanisms such as cell cycle arrest.
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative 1 | MCF-7 | 0.28 | G2/M Phase Arrest |
| Thiadiazole Derivative 2 | HL-60 | 9.6 | Down-regulation of MMP2 |
Case Studies
-
Anticancer Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated that the compound's structure contributed to its effectiveness in inhibiting cell proliferation.
- Study Reference : The anticancer activity was assessed using the Sulforhodamine B assay on MCF7 cells.
-
Antimicrobial Research : Another investigation revealed that this compound displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Study Reference : Antimicrobial assays confirmed the effectiveness of the compound against resistant strains.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as carbonic anhydrase and protein kinases.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole
- N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiadiazole ring with chlorophenyl and fluorobenzamide groups enhances its stability and reactivity, making it a versatile compound for various applications.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₈ClN₃S
- Molecular Weight : 263.73 g/mol
The presence of a thiadiazole ring is significant for its biological activity, as this structural motif is often associated with various pharmacological effects.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit potent anticancer properties. For instance, a related compound demonstrated significant growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong cytotoxic effects through mechanisms such as cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative 1 | MCF-7 | 0.28 | G2/M Phase Arrest |
| Thiadiazole Derivative 2 | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |
Antimicrobial Activity
In addition to anticancer properties, compounds containing thiadiazole rings have shown promising antimicrobial activity. A study evaluated various 1,3,4-thiadiazole derivatives for their effectiveness against different bacterial strains. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) in the range of 1.9 to 500 µg/mL against various pathogens .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 1.9 |
| Compound B | Pseudomonas aeruginosa | 3.9 |
| Compound C | Staphylococcus aureus | 31.25 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiadiazole moiety may inhibit key enzymes involved in cancer cell proliferation and survival pathways. Additionally, its structural features allow it to modulate receptor activities that are critical for tumor growth and metastasis.
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Case Study on MCF-7 Cells : A recent study highlighted the effectiveness of a similar thiadiazole derivative against MCF-7 cells, reporting a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : In clinical microbiology settings, derivatives were tested against antibiotic-resistant strains, demonstrating notable inhibition and suggesting potential for development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, and how do reaction conditions affect yield and purity?
- Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of 2-chlorobenzoic acid derivatives under acidic or basic conditions.
- Step 2: Coupling with 2-fluorobenzoyl chloride using a base (e.g., triethylamine) in solvents like ethanol or acetonitrile .
- Critical Factors: Temperature control (e.g., reflux at 90°C), stoichiometric ratios of reagents, and purification via column chromatography or recrystallization. Yield optimization often requires adjusting solvent polarity and reaction time .
- Characterization: Confirmed via / NMR (peaks for aromatic protons at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): Assigns aromatic proton environments and confirms substitution patterns. For example, the 2-chlorophenyl group shows distinct splitting due to meta/para coupling .
- X-ray Crystallography: Resolves crystal packing and bond angles. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, providing metrics like R-factor (<0.05 for high-quality data) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., m/z 379.9 for [M+H]) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Answer: Discrepancies often arise from:
- Substituent Position Effects: The 2-chlorophenyl vs. 4-chlorophenyl isomers ( vs. 21) may show differing antimicrobial potencies due to steric or electronic effects on target binding.
- Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) and validate results across multiple cell lines (e.g., MCF-7 for anticancer activity) .
- Data Normalization: Use positive controls (e.g., doxorubicin for cytotoxicity assays) and report IC values with confidence intervals .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Answer:
- Functional Group Modifications: Synthesize analogs with varied substituents (e.g., replacing 2-fluorobenzamide with nitro or methoxy groups) to assess impact on bioactivity.
- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerase II or microbial enzymes). For example, the thiadiazole ring may form π-π interactions with aromatic residues in enzyme active sites .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., thiadiazole sulfur) and hydrophobic regions (chlorophenyl group) using tools like Schrödinger’s Phase .
Q. How should researchers design experiments to evaluate the compound’s mechanism of action in anticancer studies?
- Answer:
- In Vitro Assays:
- Cell Viability: MTT assay on cancer cell lines (e.g., HepG2, A549) with dose-response curves (typical range: 1–100 μM).
- Apoptosis Detection: Annexin V/PI staining via flow cytometry.
- Target Identification:
- Western Blotting: Quantify apoptosis markers (e.g., Bax/Bcl-2 ratio) and DNA damage markers (γ-H2AX).
- Enzyme Inhibition: Test inhibition of kinases (e.g., EGFR) using ADP-Glo™ assays .
- In Vivo Validation: Xenograft models in mice, monitoring tumor volume and metastasis .
Methodological Considerations
Q. What are the best practices for refining crystallographic data of this compound?
- Answer:
- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Ensure crystal quality (R < 5%).
- Refinement: SHELXL-2018 for full-matrix least-squares refinement. Key parameters:
- Displacement Parameters: Anisotropic refinement for non-H atoms.
- Hydrogen Atoms: Placed geometrically and refined isotropically.
- Validation: Check via PLATON (e.g., ADDSYM for missed symmetry) and CCDC deposition (e.g., CIF file submission) .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Answer:
- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Solvent Optimization: Switch to DMF for polar aprotic conditions, enhancing nucleophilicity of the thiadiazole amine.
- Temperature Gradients: Perform reactions under microwave irradiation (e.g., 100°C, 30 minutes) to reduce side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
